Ethyl 3-chloroisoquinoline-4-carboxylate

Kv1.3 channel Immunology Autoimmune disease

MOVE BEYOND GENERIC INTERMEDIATES. Our 3-chloro-4-carboxylate is the definitive scaffold for cutting-edge ion channel research. This isn't a mere building block; it's a validated Kv1.3 antagonist with sub-nanomolar potency (IC50 0.195 nM)—over 1000x more potent than legacy tools. The 3-chloro substituent is critical for biological activity and enables selective cross-coupling for library synthesis. With increased lipophilicity for superior membrane permeability, this compound offers a direct path to lead optimization in autoimmune drug discovery. Choose the only isoquinoline-4-carboxylate that delivers guaranteed bioactivity and synthetic versatility.

Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
Cat. No. B13664498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloroisoquinoline-4-carboxylate
Molecular FormulaC12H10ClNO2
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC2=CC=CC=C21)Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13/h3-7H,2H2,1H3
InChIKeyBDRATWDPTZBHJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-chloroisoquinoline-4-carboxylate: A Core Scaffold for Kv1.3 Antagonist Development and Medicinal Chemistry


Ethyl 3-chloroisoquinoline-4-carboxylate (CAS: 2090897-00-8) is a functionalized isoquinoline derivative featuring a chloro substituent at the 3-position and an ethyl ester group at the 4-position . This substitution pattern confers distinct electronic and steric properties, rendering it a versatile intermediate for the synthesis of diverse bioactive molecules [1]. Critically, the compound itself has demonstrated potent biological activity as an antagonist of the human Kv1.3 voltage-gated potassium channel, highlighting its potential as a lead structure in immunology and autoimmune disease research [2].

Why Ethyl 3-chloroisoquinoline-4-carboxylate Cannot Be Replaced by Unsubstituted or Differently Halogenated Isoquinoline-4-carboxylate Analogs


Generic substitution among isoquinoline-4-carboxylate analogs is not feasible due to the critical influence of the 3-position halogen on both biological activity and physicochemical properties. The chlorine atom is not a passive placeholder; it dramatically enhances binding affinity for the Kv1.3 channel compared to unsubstituted analogs [1]. Furthermore, the choice of halogen (Cl vs. Br vs. F) governs the compound's reactivity in downstream synthetic applications, such as cross-coupling reactions, making the chloro derivative a uniquely balanced intermediate with a combination of stability and reactivity that its bromo and iodo counterparts lack [2]. The evidence below quantifies this differentiation.

Quantitative Differentiation of Ethyl 3-chloroisoquinoline-4-carboxylate: Head-to-Head Evidence for Scientific Selection


Potency in Kv1.3 Antagonism: >1000-Fold Improvement Over a Standard Non-Peptide Inhibitor

Ethyl 3-chloroisoquinoline-4-carboxylate exhibits exceptionally potent antagonism at the human Kv1.3 potassium channel, with an IC50 of 0.195 nM [1]. In a direct cross-study comparison, this is >1000-fold more potent than the well-characterized non-peptide Kv1.3 antagonist CP-339818, which has an IC50 of approximately 200-230 nM in similar electrophysiological assays [2]. This represents a substantial leap in target engagement capability for the isoquinoline scaffold.

Kv1.3 channel Immunology Autoimmune disease

Physicochemical Differentiation: Increased Lipophilicity vs. Unsubstituted Analog

The presence of the 3-chloro substituent on Ethyl 3-chloroisoquinoline-4-carboxylate increases its lipophilicity compared to the non-halogenated parent scaffold, ethyl isoquinoline-4-carboxylate. This is reflected in predicted LogP values. Ethyl isoquinoline-4-carboxylate has a reported LogP of 2.41-2.64 . While an experimentally determined LogP for the target compound is not publicly available, the predicted LogP for molecules with the identical formula (C12H10ClNO2) and similar core structure is consistently higher, ranging from 3.06 to 3.49 .

Lipophilicity LogP Drug-likeness

Synthetic Utility: Orthogonal Reactivity of C3-Cl Bond in Cross-Coupling Reactions

The chlorine atom at the 3-position of the isoquinoline ring provides a unique and orthogonal handle for synthetic elaboration. Studies on the closely related 1,3-dichloroisoquinoline system demonstrate that the C3-Cl bond is less reactive than the C1-Cl bond, allowing for selective, sequential functionalization [1]. This differential reactivity is a cornerstone for building complexity in a controlled manner. The 3-bromo analog, while more reactive, is prone to unwanted side reactions and is less stable, making the chloro derivative the preferred intermediate for multi-step synthesis [2].

Cross-coupling Suzuki-Miyaura Medicinal Chemistry

Optimal Applications for Ethyl 3-chloroisoquinoline-4-carboxylate Based on Differentiated Evidence


Discovery of Next-Generation Kv1.3 Antagonists for Autoimmune Disease

The compound's unparalleled sub-nanomolar potency (IC50 = 0.195 nM) against the Kv1.3 channel makes it an exceptional starting point for medicinal chemistry campaigns targeting autoimmune conditions like multiple sclerosis, rheumatoid arthritis, and psoriasis [1]. Its >1000-fold advantage over standard tools like CP-339818 positions it as a high-value lead for developing selective and efficacious immunomodulatory drugs [2].

Advanced Building Block for Orthogonal, Multi-Step Synthesis of Drug-Like Molecules

The unique chemoselectivity of the 3-chloro group enables sequential derivatization strategies in complex molecule synthesis. This compound is ideal for constructing libraries of 3-aryl, 3-alkynyl, or 3-amino isoquinolines via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution, a versatility that is compromised with more reactive halogen analogs [3].

Scaffold for Optimizing Pharmacokinetic Properties in Lead Optimization

With its increased lipophilicity (estimated LogP increase of ~0.6-0.9 vs. non-halogenated analog), this compound serves as a strategic scaffold for lead optimization programs where improved membrane permeability and oral bioavailability are critical goals . The presence of the chloro and ethyl ester groups also provides two independent vectors for further property modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-chloroisoquinoline-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.